molecular formula C15H17NO2 B12575740 Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate CAS No. 198076-19-6

Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate

Cat. No.: B12575740
CAS No.: 198076-19-6
M. Wt: 243.30 g/mol
InChI Key: GSRKQLSRLNFUDF-UHFFFAOYSA-N
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Description

Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with phenylhydrazine in the presence of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like flash chromatography to isolate the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Scientific Research Applications

Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dimethyl-4-phenyl-2H-pyrrole-3-carboxylate
  • Methyl 2,2,5-trimethyl-4-(4-methoxyphenyl)-2H-pyrrole-3-carboxylate
  • Methyl 2,2,5-trimethyl-4-(4-chlorophenyl)-2H-pyrrole-3-carboxylate

Uniqueness

Methyl 2,2,5-trimethyl-4-phenyl-2H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

198076-19-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2,2,5-trimethyl-4-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-10-12(11-8-6-5-7-9-11)13(14(17)18-4)15(2,3)16-10/h5-9H,1-4H3

InChI Key

GSRKQLSRLNFUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=C1C2=CC=CC=C2)C(=O)OC)(C)C

Origin of Product

United States

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